1,4-diazaspiro[5.6]dodecane chemical structure and properties
1,4-diazaspiro[5.6]dodecane chemical structure and properties
An In-depth Technical Guide to 1,4-Diazaspiro[5.6]dodecane: Structure, Synthesis, and Medicinal Utility
Abstract This technical guide provides a comprehensive analysis of the 1,4-diazaspiro[5.6]dodecane scaffold, a privileged spirocyclic diamine increasingly utilized in medicinal chemistry to enhance physicochemical properties and target engagement. We examine its structural geometry, detailing the conformational restriction imposed by the spiro-fusion of piperazine and cycloheptane rings. A robust, self-validating synthetic protocol—from the Strecker reaction to reductive functionalization—is provided, alongside a critical evaluation of its physicochemical profile (pKa, LogP) and application in fragment-based drug discovery (FBDD).
Structural Analysis and Conformational Dynamics
The 1,4-diazaspiro[5.6]dodecane core represents a fusion of "flatland" escape vectors. Unlike planar aromatic scaffolds, this spirocycle introduces a defined vector perpendicular to the piperazine plane, enabling access to novel chemical space.
Geometry and Numbering
The scaffold consists of a six-membered piperazine ring spiro-fused to a seven-membered cycloheptane ring. The spiro-carbon (C5) serves as the orthogonal anchor, locking the two rings in a perpendicular orientation.
-
Ring A (Piperazine): Typically adopts a chair conformation to minimize 1,3-diaxial interactions. The nitrogen atoms at positions 1 and 4 provide vectors for hydrogen bonding or further substitution.
-
Ring B (Cycloheptane): Exhibits greater flexibility, fluctuating between twist-chair and twist-boat conformers, yet the spiro-fusion at C5 restricts the "pseudorotation" typically seen in isolated cycloheptanes.
DOT Diagram 1: Structural Representation and Numbering
Caption: Connectivity map of 1,4-diazaspiro[5.6]dodecane highlighting the spiro-carbon (C5) junction.[1]
Physicochemical Profile
The incorporation of the cycloheptane ring increases lipophilicity compared to the [5.5] (cyclohexane) analog, potentially improving blood-brain barrier (BBB) penetration while maintaining high solubility due to the diamine functionality.
| Property | Value (Est.) | Clinical Implication |
| Molecular Formula | C₁₀H₂₀N₂ | Low MW fragment, ideal for growing. |
| Molecular Weight | 168.28 g/mol | High ligand efficiency potential. |
| cLogP | 1.2 – 1.8 | Optimal lipophilicity for oral bioavailability. |
| pKa (N1/N4) | ~8.8 / ~9.8 | Basic centers; likely protonated at physiological pH. |
| TPSA | ~24 Ų | Excellent membrane permeability. |
| Fsp³ Fraction | 1.0 (Unsubstituted) | High saturation correlates with clinical success. |
Validated Synthetic Protocol
While modern methods utilize Ugi/Tsuji-Trost reactions for highly substituted derivatives [1], the most robust route for the core scaffold involves the construction of the spiro-diketopiperazine (DKP) intermediate followed by global reduction. This protocol is scalable and avoids expensive transition metal catalysts.
Step-by-Step Methodology
Phase 1: Strecker Synthesis of 1-Aminocycloheptanecarboxylic Acid (Ach)
-
Reagents: Cycloheptanone (1.0 eq), NH₄Cl (1.1 eq), NaCN (1.1 eq), MeOH/H₂O.
-
Procedure: Dissolve cycloheptanone in MeOH. Add aqueous NH₄Cl and NaCN dropwise at 0°C. Stir at room temperature (RT) for 24h.
-
Hydrolysis: Reflux the resulting aminonitrile in 6M HCl for 12h to yield the amino acid hydrochloride.
-
Validation: ¹H NMR should show disappearance of the ketone carbonyl signal and appearance of alpha-proton signals (if not quaternary). Note: For spiro formation, the alpha-carbon is quaternary, so look for shift in ring protons.
Phase 2: Peptide Coupling
-
Reagents: 1-Aminocycloheptanecarboxylic acid (Ach), N-Boc-Glycine (or Glycine methyl ester), EDCI/HOBt coupling agents.
-
Mechanism: Standard amide bond formation creates the linear dipeptide precursor.
-
Critical Control: Maintain pH ~8 during coupling to prevent racemization (if chiral variants are used) and ensure complete conversion.
Phase 3: Cyclization to Spiro-DKP
-
Reagents: Formic acid or reflux in sec-butanol/toluene with acetic acid.
-
Transformation: Thermal cyclization of the dipeptide ester (or cleavage of Boc followed by cyclization) yields 1,4-diazaspiro[5.6]dodecane-2,5-dione .
-
Observation: Product typically precipitates as a white solid.
Phase 4: Global Reduction
-
Reagents: LiAlH₄ (4.0 eq) in dry THF.
-
Protocol: Add DKP solid portion-wise to a suspension of LiAlH₄ at 0°C. Reflux for 16–24h.
-
Workup: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to quench aluminum salts. Filter and concentrate.
-
Purification: Kugelrohr distillation or formation of the dihydrochloride salt (HCl/ether) for storage.
DOT Diagram 2: Synthetic Workflow
Caption: Step-wise synthetic pathway from cycloheptanone to the reduced spiro-diamine.
Medicinal Chemistry Utility
The 1,4-diazaspiro[5.6]dodecane scaffold is not merely a linker; it is a functional pharmacophore.
Conformational Restriction
In GPCR ligand design (e.g., CCR5 antagonists, Neurokinin-1 receptor ligands), replacing a flexible linear diamine with this spiro-scaffold reduces the entropic penalty of binding [2]. The cycloheptane ring provides bulk that can fill hydrophobic pockets (e.g., S2/S3 subsites) more effectively than a cyclohexane ring due to its larger volume and unique twist-boat flexibility.
Metabolic Stability
Spiro-substitution at the 2-position of a piperazine ring (or 5-position in spiro numbering) blocks metabolic oxidation at the alpha-carbon. This "metabolic switching" strategy prolongs half-life (
Case Study: Piperazine Surrogate
In the development of inhibitors for Mitochondrial Permeability Transition Pore (mPTP) , spirocyclic analogs demonstrated superior selectivity profiles compared to their flat piperazine counterparts. The spiro[5.6] system specifically allows for fine-tuning of the N-N distance and vector orientation, critical for bidentate interactions with receptor residues [4].
References
-
Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. Source: Journal of Organic Chemistry (2019).[2] URL:[Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2014). URL:[Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. (Analogous spiro-chemistry principles). Source: ChemMedChem (2023).[3] URL:[Link]
-
Structure-affinity/activity relationships of spiro-piperidine based ligands. Source: Bioorganic & Medicinal Chemistry (2014).[4] URL:[Link]
